molecular formula C8H6N4O4 B3043477 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid CAS No. 874773-73-6

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid

Cat. No. B3043477
CAS RN: 874773-73-6
M. Wt: 222.16 g/mol
InChI Key: GSFUXJCTKWIYTE-UHFFFAOYSA-N
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Description

“7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid” is a chemical compound with the CAS Number: 119270-27-8 . It has a molecular weight of 184.16 and is available in powder form . It is also known as Diethyl 7-aminopyrazolo [1,5-a]pyrimidine-3,6-dicarboxylate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H4N6/c9-1-5-3-12-8-6 (2-10)4-13-14 (8)7 (5)11/h3-4H,11H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm³ . Its molar refractivity is 50.1±0.5 cm³ . It has 6 H bond acceptors and 2 H bond donors . Its ACD/LogP is -0.32 . Its polar surface area is 104 Ų and its polarizability is 19.9±0.5 10^-24 cm³ . Its surface tension is 84.9±7.0 dyne/cm and its molar volume is 114.9±7.0 cm³ .

Scientific Research Applications

Synthetic Strategies and Chemical Properties

A review on pyrazolo[1,5-a]pyrimidine scaffolds, including 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid, highlights the complexity of regio-orientation and regioselectivity in the synthesis of these compounds. The review discusses the reactions of 3(5)-aminopyrazoles with bielectrophilic reagents, providing insights into the synthetic challenges and the significance of regio-orientation in the structural assignment of these molecules (Mohamed & Mahmoud, 2019).

Biological Applications and Medicinal Significance

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its broad range of medicinal properties, serving as a building block in drug discovery. This scaffold has displayed diverse medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidines have garnered attention, highlighting the scaffold's potential in developing drug candidates for various disease targets. The comprehensive review on these compounds outlines significant advances in synthetic strategies and their biological properties, providing a foundation for future medicinal chemistry efforts (Cherukupalli et al., 2017).

Prospects for Anti-inflammatory and Anti-cancer Agents

Research developments in pyrimidines, including the broader family to which this compound belongs, have shown that these compounds exhibit potent anti-inflammatory effects. They inhibit the expression and activities of several vital inflammatory mediators, suggesting their potential as anti-inflammatory agents. Detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity, indicating a promising direction for developing new therapeutic agents (Rashid et al., 2021).

properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c9-5-3(7(13)14)1-10-6-4(8(15)16)2-11-12(5)6/h1-2H,9H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUXJCTKWIYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C=NN2C(=C1C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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